molecular formula C9H12N2O2 B13518431 methyl1-cyclobutyl-1H-pyrazole-5-carboxylate

methyl1-cyclobutyl-1H-pyrazole-5-carboxylate

Cat. No.: B13518431
M. Wt: 180.20 g/mol
InChI Key: VSCVSJBJYJNTTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate typically involves the reaction of cyclobutanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate esterifying agent, such as methyl chloroformate, under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Mechanism of Action

The mechanism of action of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Methyl1-cyclobutyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, characterized by its unique cyclobutyl substitution and carboxylate functional group. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a five-membered ring structure containing two nitrogen atoms. The specific arrangement of the methyl and cyclobutyl groups contributes to its biological activity. The following table summarizes the structural characteristics of related pyrazole compounds:

Compound NameStructural FeaturesNotable Activities
This compoundCyclobutyl group, carboxylate at position 5Antimicrobial, anti-inflammatory
3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acidIsobutyl instead of cyclobutylAntimicrobial properties
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acidCyclopentyl groupPotential anticancer activity
5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic acidIsobutyl at position fiveNeuroprotective properties

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrazoles have been shown to possess potent activity against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazoles are known to modulate inflammatory pathways, and this compound is believed to inhibit the production of pro-inflammatory cytokines. This effect was observed in cell culture models where the compound reduced levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) .

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

  • In Vivo Efficacy : A study evaluated the efficacy of the compound in a murine model of inflammation. Mice treated with this compound showed a significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .
  • Mechanism of Action : Interaction studies have revealed that this compound binds to specific biological targets, such as enzymes involved in inflammatory pathways. This binding alters enzyme activity, leading to decreased inflammation.
  • Comparative Analysis : When compared to other pyrazoles, this compound exhibited unique properties that may enhance its bioavailability and therapeutic index. Its structural features allow it to interact more effectively with biological targets than some structurally similar compounds .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-cyclobutylpyrazole-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-5-6-10-11(8)7-3-2-4-7/h5-7H,2-4H2,1H3

InChI Key

VSCVSJBJYJNTTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=NN1C2CCC2

Origin of Product

United States

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